

# The Discovery and Preclinical Development of CAL-130: A Dual PI3K $\delta$ / $\gamma$ Inhibitor

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## Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**CAL-130** is a potent and selective dual inhibitor of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. The  $\delta$  and  $\gamma$  isoforms of PI3K are primarily expressed in hematopoietic cells and play crucial roles in the development and function of both innate and adaptive immunity. This targeted expression profile makes dual inhibition of PI3K $\delta$  and PI3K $\gamma$  a promising strategy for the treatment of hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and potentially other immune-mediated disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with **CAL-130**.

## Discovery and Synthesis

The initial discovery of **CAL-130** stemmed from efforts to develop isoform-selective PI3K inhibitors with improved therapeutic windows compared to pan-PI3K inhibitors. While the specific details of the initial synthesis are proprietary, the general approach for creating such targeted inhibitors involves the design and chemical synthesis of small molecules that can selectively bind to the ATP-binding pocket of the target kinase isoforms. The development of **CAL-130** likely involved extensive structure-activity relationship (SAR) studies to optimize

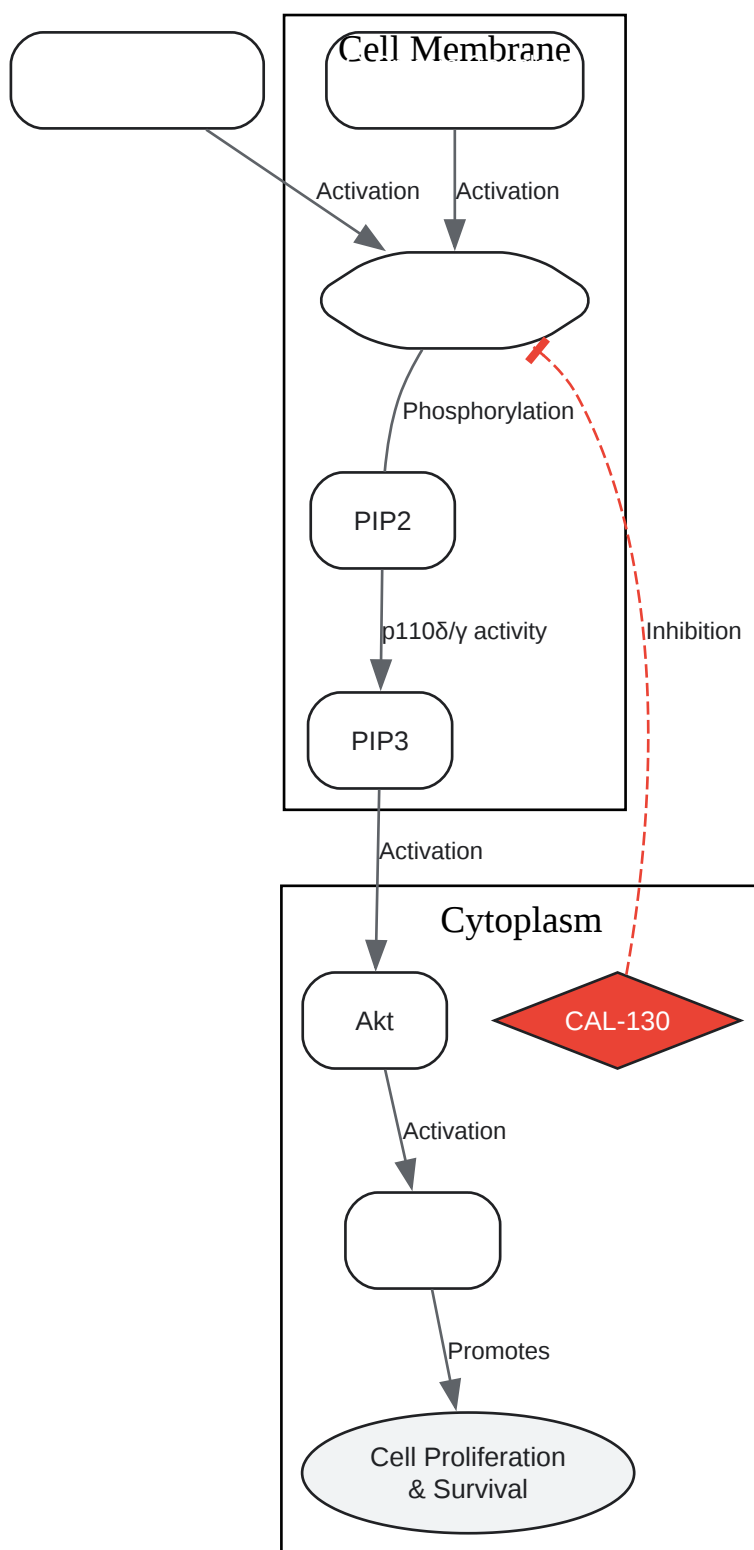
potency and selectivity for PI3K $\delta$  and PI3K $\gamma$  over the ubiquitously expressed PI3K $\alpha$  and PI3K $\beta$  isoforms.

## Mechanism of Action

**CAL-130** exerts its therapeutic effect by competitively inhibiting the catalytic activity of the p110 $\delta$  and p110 $\gamma$  subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, **CAL-130** effectively abrogates the activation of the PI3K/Akt/mTOR signaling cascade. This pathway is constitutively active in many cancer cells, promoting their uncontrolled growth and survival. The dual inhibition of PI3K $\delta$  and PI3K $\gamma$  is particularly effective in hematopoietic malignancies where these isoforms are key drivers of oncogenic signaling.

## Signaling Pathway

The following diagram illustrates the central role of PI3K $\delta$  and PI3K $\gamma$  in the PI3K/Akt/mTOR signaling pathway and the mechanism of action of **CAL-130**.



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**Figure 1:** PI3K/Akt/mTOR signaling pathway and the inhibitory action of **CAL-130**.

## Preclinical Data

The preclinical development of **CAL-130** involved a series of in vitro and in vivo studies to evaluate its potency, selectivity, and anti-cancer efficacy.

### In Vitro Kinase and Cellular Assays

The inhibitory activity of **CAL-130** against the different Class I PI3K isoforms was determined using biochemical kinase assays. The results demonstrated high potency against PI3K $\delta$  and PI3K $\gamma$ , with significantly lower activity against PI3K $\alpha$  and PI3K $\beta$ , highlighting its desired selectivity profile.

PI3K Isoform	IC50 (nM)
PI3K $\delta$ (p110 $\delta$ )	1.3
PI3K $\gamma$ (p110 $\gamma$ )	6.1
PI3K $\alpha$ (p110 $\alpha$ )	115
PI3K $\beta$ (p110 $\beta$ )	56

Table 1: In Vitro Inhibitory Activity of CAL-130  
against PI3K Isoforms

In cellular assays, **CAL-130** has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, with particular efficacy in hematological malignancy models such as T-ALL.

### In Vivo Preclinical Studies

The anti-leukemic activity of **CAL-130** was evaluated in a preclinical mouse model of T-ALL. In these studies, **CAL-130** demonstrated significant therapeutic efficacy, leading to a marked extension of survival in treated animals compared to controls.

Animal Model	Treatment	Median Survival (days)
T-ALL Xenograft	Vehicle Control	7.5
T-ALL Xenograft	CAL-130 (10 mg/kg, orally, every 8 hours for 7 days)	45

Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Xenograft Model

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of **CAL-130**.

### PI3K Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC<sub>50</sub>) of **CAL-130** against recombinant PI3K isoforms.

Materials:

- Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
- PIP2 substrate
- ATP (at a concentration equivalent to the K<sub>m</sub> for each enzyme)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- **CAL-130** (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Prepare a serial dilution of **CAL-130** in DMSO.
- In a 384-well plate, add 1  $\mu$ L of the diluted **CAL-130** or DMSO (vehicle control) to the appropriate wells.
- Add 2  $\mu$ L of the respective recombinant PI3K enzyme diluted in kinase buffer to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 2  $\mu$ L of a solution containing PIP2 and ATP in kinase buffer.
- Incubate the reaction for 1 hour at room temperature.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **CAL-130** concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

## Cell Viability Assay (MTT Assay)

Objective: To assess the effect of **CAL-130** on the viability of T-ALL cells in vitro.

Materials:

- T-ALL cell lines (e.g., Jurkat, MOLT-4)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **CAL-130** (serially diluted)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates

#### Procedure:

- Seed T-ALL cells into a 96-well plate at a density of  $1 \times 10^4$  cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Treat the cells with various concentrations of **CAL-130** (typically in a final volume of 200  $\mu$ L). Include a vehicle control (DMSO).
- Incubate the cells for 72 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## T-ALL Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of **CAL-130**.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG mice)
- T-ALL cell line (e.g., luciferase-expressing Jurkat cells for in vivo imaging)
- Matrigel

- **CAL-130** formulated for oral administration
- Vehicle control
- Bioluminescence imaging system (for luciferase-expressing cells)

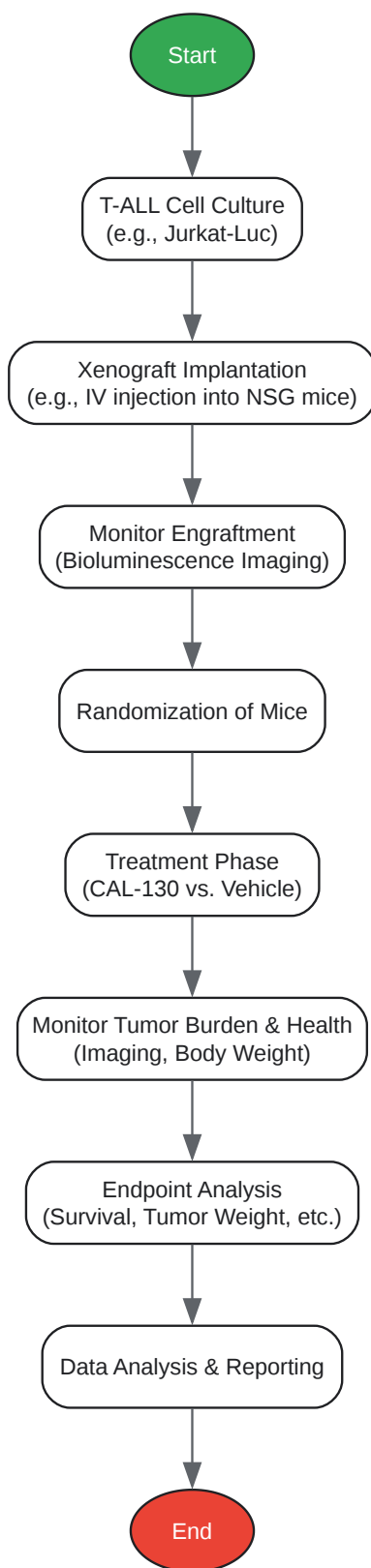
#### Procedure:

- Subcutaneously or intravenously inject T-ALL cells into immunocompromised mice. For subcutaneous models, mix cells with Matrigel before injection.
- Monitor tumor growth (for subcutaneous models) or disease progression (for intravenous models) by caliper measurements or bioluminescence imaging.
- Once tumors are established or disease is evident, randomize mice into treatment and control groups.
- Administer **CAL-130** (e.g., 10 mg/kg) or vehicle control orally according to the specified dosing schedule (e.g., every 8 hours).
- Monitor tumor volume or bioluminescent signal throughout the treatment period.
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, western blotting for target modulation).
- Analyze the data to determine the effect of **CAL-130** on tumor growth and survival.

## Experimental Workflow for In Vivo Study

The following diagram outlines the typical workflow for a preclinical in vivo efficacy study of **CAL-130**.





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**Figure 2:** Workflow for a T-ALL xenograft study.

## Conclusion

**CAL-130** is a promising dual PI3K $\delta/\gamma$  inhibitor with potent and selective activity. Preclinical studies have demonstrated its ability to inhibit the PI3K/Akt/mTOR pathway and exert significant anti-leukemic effects in in vitro and in vivo models of T-ALL. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of **CAL-130** and other isoform-selective PI3K inhibitors. The targeted nature of **CAL-130** holds the potential for a more favorable safety profile compared to pan-PI3K inhibitors, making it an attractive candidate for further clinical development in hematological malignancies and potentially other immune-related diseases.

- To cite this document: BenchChem. [The Discovery and Preclinical Development of CAL-130: A Dual PI3K $\delta/\gamma$  Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612117#discovery-and-development-of-cal-130\]](https://www.benchchem.com/product/b612117#discovery-and-development-of-cal-130)

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